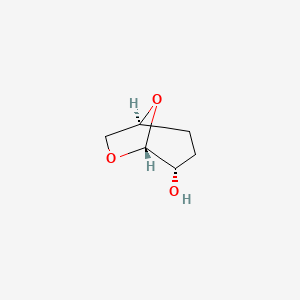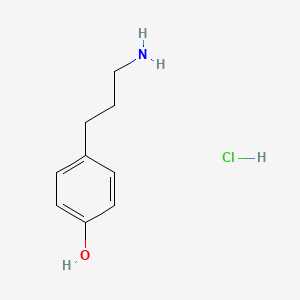
2,3-Bis(2,4,6-trimethylphenyl)imino-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2,4,6-trimethylphenyl)imino-butane, commonly referred to as BIB, is an organic compound that is used in a variety of scientific research applications. It is a cyclic, colorless solid that has a boiling point of approximately 92 degrees Celsius and a melting point of approximately -25 degrees Celsius. BIB has a molecular weight of 227.32 g/mol and a molecular formula of C16H23N. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes.
Wissenschaftliche Forschungsanwendungen
BIB is a versatile compound that has many scientific research applications. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes. BIB has also been used in the synthesis of various other compounds, such as nitro compounds and cyclic amines. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers.
Wirkmechanismus
BIB is able to act as a catalyst in various reactions due to its ability to form a complex with the reactants. In the reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine, BIB forms a complex with the reactants, which facilitates the reaction and increases the reaction rate. Additionally, BIB can act as a Lewis acid, which helps to activate the reactants and promote the reaction.
Biochemical and Physiological Effects
BIB has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating, even at high concentrations. Additionally, BIB has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BIB has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a stable compound that is easy to handle and store. However, BIB is not soluble in water, which can limit its use in some experiments. Additionally, it can be corrosive and can cause irritation to the skin and eyes.
Zukünftige Richtungen
There are a variety of potential future directions for the use of BIB. It could be used in the synthesis of more complex compounds, such as amino acids and peptides. Additionally, it could be used in the synthesis of polymers and other materials. BIB could also be used in the development of new pharmaceuticals, as well as in the production of new catalysts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BIB.
Synthesemethoden
BIB is usually synthesized through a reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine. This reaction yields a 1:1 molar ratio of BIB and 1-butylamine. The reaction is typically carried out in a solvent such as dimethylformamide at a temperature of approximately 80 degrees Celsius. The reaction is slow and can take several hours to reach completion.
Eigenschaften
IUPAC Name |
2-N,3-N-bis(2,4,6-trimethylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-13-9-15(3)21(16(4)10-13)23-19(7)20(8)24-22-17(5)11-14(2)12-18(22)6/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOMTXFIFEIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C(=NC2=C(C=C(C=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,4,6-trimethylphenylimino)butane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)






